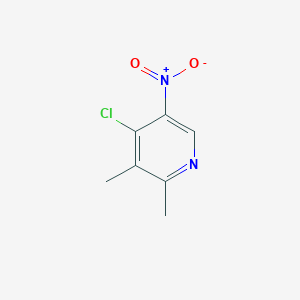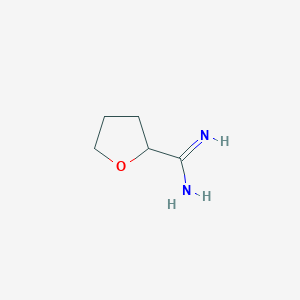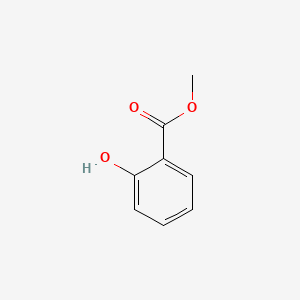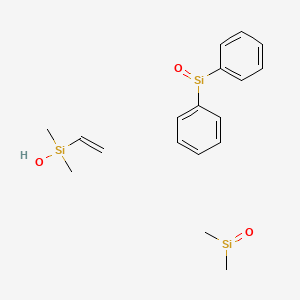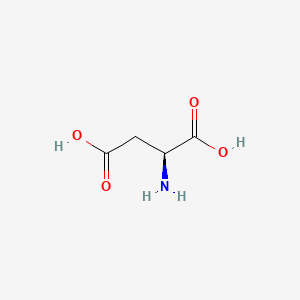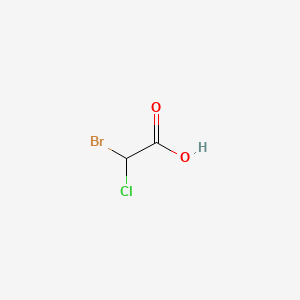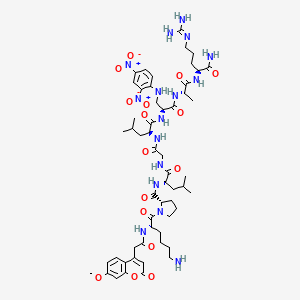
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
Vue d'ensemble
Description
“Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2” is a fluorogenic peptide with improved substrate properties . It is an N-terminal elongation of the widely used Matrix Metalloproteinase (MMP) Fluorescence Resonance Energy Transfer (FRET) substrate Mca-PLGL-Dpa-AR-NH2 . The specificity constant (kcat/Km) of this broad-spectrum MMP-substrate for collagenases (MMP-1, MMP-8, MMP-13) and MMP-14 is increased two- to ninefold and threefold, respectively, while those for gelatinases and matrilysin remain equally high .
Molecular Structure Analysis
The molecular weight of this peptide is 1221.34 . The sum formula is C₅₅H₈₀N₁₆O₁₆ . Unfortunately, the detailed molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This peptide has a molecular weight of 1221.34 and a sum formula of C₅₅H₈₀N₁₆O₁₆ . It is stored at temperatures below -15°C . The salt form of this peptide is Trifluoroacetate .Applications De Recherche Scientifique
Application in Matrix Metalloproteinases Research
The peptide Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, also referred to as FS-6, has been extensively used in research related to matrix metalloproteinases (MMPs). MMPs are crucial enzymes involved in the degradation of extracellular matrix components. Research indicates that a caged substrate peptide for MMPs was synthesized and characterized, demonstrating the use of this peptide in studying MMP activities under controlled conditions. The presence of a cage group in the peptide can shield the peptide from peptidase activity, which can be controlled by UV light, making it a valuable tool in enzymatic studies (Decaneto et al., 2015).
Enhanced Specificity for Collagenases and Tumor Necrosis Factor Converting Enzyme
Another significant application of this peptide is its increased specificity constants for collagenases and tumor necrosis factor converting enzyme (TACE). Collagenases are MMPs that break down collagen, a major component of connective tissue. TACE is involved in the shedding of cell surface proteins. The modification of the widely used MMP substrate FS-1 by elongating its N-terminal with Lys to create FS-6 resulted in a substrate with improved properties. This modification enhances the specificity constant for collagenases and TACE, facilitating more accurate measurement of their activity in various biological contexts, including tissue remodeling and cell migration (Neumann et al., 2004).
Use in Kinetic Analysis and Substrate Optimization
The peptide also plays a role in kinetic analysis and optimization of enzyme substrates. Studies have used it to analyze the activity of MMPs against collagenous substrates, aiding in the understanding of MMP action mechanisms. Moreover, strategies for rapid optimization of kcat/Km for protease substrates have been developed using peptide substrates like this one. This approach allows for the direct measurement of analogs with enhanced catalytic efficiency, advancing the field of enzymology and therapeutic enzyme targeting (Berman et al., 1992).
Mécanisme D'action
Target of Action
The primary targets of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 are matrix metalloproteinases (MMPs) . These are a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis .
Mode of Action
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a fluorogenic peptide with improved substrate properties . It acts as a FRET substrate for MMPs . The specificity constant (kcat/Km) of this broad-spectrum MMP-substrate for collagenases (MMP-1, MMP-8, MMP-13) and MMP-14 is increased two- to ninefold and threefold, respectively, while those for gelatinases and matrilysin remain equally high .
Biochemical Pathways
The compound interacts with the MMP pathway , affecting the activity of various MMPs . This can lead to changes in the extracellular matrix, impacting processes such as cell proliferation, differentiation, migration, and apoptosis .
Result of Action
The action of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 leads to changes in the activity of MMPs . This can result in alterations in the extracellular matrix, which can have various molecular and cellular effects, depending on the specific context and the MMPs involved .
Action Environment
The action, efficacy, and stability of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity and stability of the compound. Additionally, the presence of other molecules, such as inhibitors or activators of MMPs, can also influence the compound’s action .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H80N16O16/c1-29(2)21-39(67-53(80)42-13-10-20-69(42)54(81)38(11-7-8-18-56)64-45(72)23-32-24-47(74)87-44-26-34(86-6)15-16-35(32)44)50(77)62-28-46(73)65-40(22-30(3)4)51(78)68-41(27-61-36-17-14-33(70(82)83)25-43(36)71(84)85)52(79)63-31(5)49(76)66-37(48(57)75)12-9-19-60-55(58)59/h14-17,24-26,29-31,37-42,61H,7-13,18-23,27-28,56H2,1-6H3,(H2,57,75)(H,62,77)(H,63,79)(H,64,72)(H,65,73)(H,66,76)(H,67,80)(H,68,78)(H4,58,59,60)/t31-,37-,38-,39-,40-,41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVNTQEXXMHSL-XKDADYKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H80N16O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)
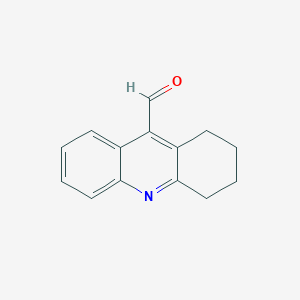
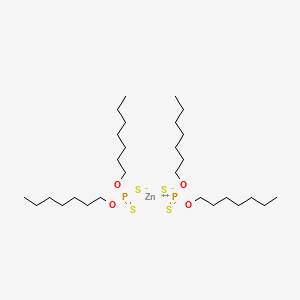
![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

